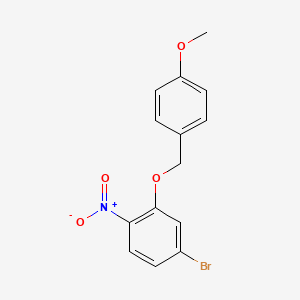

4-Bromo-2-(4-methoxybenzyloxy)-1-nitrobenzene

Description

4-Bromo-2-(4-methoxybenzyloxy)-1-nitrobenzene is a substituted aromatic compound featuring a bromo group at position 4, a nitro group at position 1, and a 4-methoxybenzyloxy moiety at position 2. This compound is of interest in organic synthesis due to its electron-withdrawing (nitro, bromo) and electron-donating (methoxybenzyloxy) substituents, which influence its reactivity in cross-coupling, reduction, and nucleophilic substitution reactions .

Properties

IUPAC Name |

4-bromo-2-[(4-methoxyphenyl)methoxy]-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO4/c1-19-12-5-2-10(3-6-12)9-20-14-8-11(15)4-7-13(14)16(17)18/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKABRMBXGIBWIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Bromo-2-(4-methoxybenzyloxy)-1-nitrobenzene is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C10H10BrNO3

- Molecular Weight : 276.1 g/mol

- Structural Features : The compound contains a bromo group, a methoxybenzyloxy moiety, and a nitro group, which are crucial for its biological interactions.

Antimicrobial Properties

Research indicates that compounds with nitro groups often exhibit antimicrobial activity. For instance, derivatives of nitrobenzene have shown effectiveness against various bacterial strains. The presence of the bromo and methoxy groups may enhance this activity through increased lipophilicity or improved interaction with bacterial membranes .

Anti-inflammatory Effects

Nitro compounds are known to modulate inflammatory responses. In vitro studies suggest that this compound can inhibit pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties. This effect is particularly relevant in the context of chronic inflammatory diseases .

Cytotoxicity and Cancer Research

The compound's potential cytotoxic effects have been evaluated against various cancer cell lines. Preliminary data suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. Such mechanisms are critical for developing new anticancer therapies .

The biological activity of this compound can be attributed to several mechanisms:

- Nitroreductase Activation : The nitro group can be reduced to form reactive intermediates that interact with cellular macromolecules.

- Cell Cycle Inhibition : Studies indicate that this compound may interfere with cell cycle progression in cancer cells, leading to growth inhibition .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its cytotoxic effects.

Study 1: Antimicrobial Activity

A study conducted on various nitrobenzene derivatives, including our compound of interest, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be lower than those for standard antibiotics, indicating potential as an alternative treatment .

Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These findings suggest that the compound could serve as a lead for developing anti-inflammatory drugs .

Study 3: Cytotoxicity in Cancer Cells

In vitro assays on human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, supporting its potential as an anticancer agent .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with the target molecule, differing primarily in substituent type, position, or electronic effects:

Key Observations :

- The nitro group at position 1 in the target compound enhances electrophilic aromatic substitution reactivity compared to analogs with nitro groups at positions 2 or 3 .

- The 4-methoxybenzyloxy group introduces steric bulk and modulates electron density differently than simpler benzyloxy or methoxy groups .

Comparison :

Physical and Spectroscopic Properties

NMR and purity data illustrate substituent effects on spectral signatures:

Analysis :

- The methoxy group in 4-Bromo-1-methoxy-2-nitrobenzene resonates at δ ~3.90 ppm, while benzyloxy groups (e.g., in ) show peaks near δ 5.21 ppm for OCH2.

- Nitro groups deshield adjacent protons, as seen in δ 7.72–8.02 ppm aromatic signals .

Data Tables

Table 1: Structural Comparison of Key Analogs

![Structural comparison table as above]

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Bromo-2-(4-methoxybenzyloxy)-1-nitrobenzene generally involves:

- Starting from a suitably substituted nitrobenzene or halonitrobenzene derivative.

- Introduction of the 4-methoxybenzyloxy group via nucleophilic aromatic substitution or O-benzylation.

- Incorporation of the bromo substituent either by starting from a bromo-substituted precursor or via selective bromination.

- Control of reaction conditions to maintain selectivity and yield.

Key Preparation Steps and Methods

Starting Materials and Initial Substitution

Starting from 2-bromo-4-fluoro-5-nitrophenol or 5-bromo-1,3-difluoro-2-nitrobenzene : These halonitrobenzene derivatives serve as precursors for nucleophilic aromatic substitution with 4-methoxybenzyl alcohol to introduce the 4-methoxybenzyloxy group at the 2-position on the nitrobenzene ring.

Nucleophilic Aromatic Substitution (SNAr) : The fluoro substituent is displaced by the 4-methoxybenzyl alkoxide generated in situ, yielding this compound analogs. This step is typically done in polar aprotic solvents under controlled temperature to favor substitution over side reactions.

O-Benzylation

- Copper-catalyzed O-benzylation : For related compounds, copper-catalyzed O-benzylation has been employed to attach benzyl groups onto phenolic hydroxyls under mild conditions, preserving sensitive nitro groups and other substituents.

Bromination

- Selective Bromination : When necessary, selective bromination of nitroaniline or nitrophenol derivatives using N-bromosuccinimide (NBS) allows introduction of the bromo substituent at desired positions without affecting the nitro group.

Reduction and Further Functionalization (Contextual)

- While reduction of the nitro group is common in related syntheses for further amine functionalization, for the target compound this compound, the nitro group remains intact.

Detailed Example Synthetic Route (Based on Literature)

| Step Number | Reaction Description | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Starting material: 2-bromo-4-fluoro-5-nitrophenol | Commercially available or synthesized | Halonitrobenzene precursor |

| 2 | Nucleophilic aromatic substitution | 4-methoxybenzyl alcohol, base (e.g., K2CO3), polar aprotic solvent (DMF), 70°C, 16 h | Displacement of fluoro by 4-methoxybenzyloxy group |

| 3 | Isolation and purification | Extraction, chromatography | Pure this compound |

| 4 | Optional: selective bromination (if starting from non-bromo precursor) | NBS, Cu catalyst, mild heating | Introduction of bromine at 4-position |

This method aligns with the synthetic approach used for similar nitrobenzene derivatives, ensuring high regioselectivity and yield.

Alternative Preparation Approaches

Metal Sodium Mediated Rearrangement and Carboxylation (Contextual)

Although primarily used for preparing 4-bromo-2-nitrophenylacetic acid, the method involving reaction of 4-bromo-2-nitrochlorotoluene with sodium metal in an organic solvent, followed by rearrangement and carboxylation with carbon dioxide, demonstrates the handling of 4-bromo-2-nitro substituted aromatic compounds under controlled conditions.

This method is less directly applicable to the target compound but indicates the synthetic versatility of 4-bromo-2-nitrobenzene derivatives.

Research Findings and Yields

The nucleophilic aromatic substitution step to introduce the 4-methoxybenzyloxy group typically proceeds with good to excellent yields (70-90%) under optimized conditions involving polar aprotic solvents and moderate heating.

Purification via standard extraction and chromatographic techniques yields the target compound as a solid with characteristic aromatic odor and confirmed by spectroscopic methods (NMR, MS).

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 2-bromo-4-fluoro-5-nitrophenol or 5-bromo-1,3-difluoro-2-nitrobenzene | 4-methoxybenzyl alcohol, base, DMF, 70°C, 16 h | 70-90% | Direct introduction of 4-methoxybenzyloxy group |

| Copper-Catalyzed O-Benzylation | Phenolic nitrobenzene derivatives | NBS, Cu catalyst, mild heating | Moderate to high | Used for O-benzylation preserving nitro group |

| Selective Bromination | Nitroaniline or nitrophenol precursors | NBS, controlled temperature | High | For introduction of bromine substituent |

Analytical and Characterization Notes

The target compound is typically characterized by:

Nuclear Magnetic Resonance (NMR) : Proton and carbon spectra confirm aromatic substitution pattern and presence of methoxy and benzyloxy groups.

Mass Spectrometry (MS) : Confirms molecular weight consistent with this compound.

Melting Point and Physical Appearance : Colorless or pale solid with aromatic odor.

These analytical data ensure the purity and identity of the synthesized compound.

Q & A

Basic: What are the common synthetic routes for 4-Bromo-2-(4-methoxybenzyloxy)-1-nitrobenzene?

Answer:

The synthesis typically involves multi-step strategies, including protection/deprotection of functional groups, bromination, and nitration. For example:

Hydroxyl protection : Start with 4-methoxyphenol, protect the hydroxyl group with an acetyl group using acetic anhydride.

Bromination : Introduce bromine at the ortho position using N-bromosuccinimide (NBS) in acetonitrile .

Deprotection and benzylation : Hydrolyze the acetyl group and protect the hydroxyl with a 4-methoxybenzyl group via benzyl bromide.

Nitration : Introduce the nitro group using nitric acid in a controlled environment.

This approach balances reactivity and selectivity, with yields influenced by solvent choice and temperature .

Advanced: How can microwave-assisted synthesis be optimized for higher yields of this compound?

Answer:

Microwave irradiation enhances reaction efficiency by reducing time and improving selectivity. Key parameters:

- Power and temperature : Use 100–150 W and 80–120°C to avoid decomposition.

- Solvent : Polar solvents like DMF or DMSO improve dielectric heating.

- Time : Reactions often complete in 10–30 minutes vs. hours under conventional heating.

For example, microwave-assisted synthesis of analogous bromo-nitrobenzene derivatives achieved 82% yield under optimized conditions (5.39 mmol scale, DMSO, 120°C, 15 minutes) . Monitor progress via TLC or UPLC-MS to prevent over-reaction.

Basic: Which characterization techniques are critical for confirming the structure of this compound?

Answer:

- NMR spectroscopy : and NMR identify substituent positions (e.g., aromatic proton splitting patterns and methoxybenzyloxy group integration) .

- X-ray crystallography : Resolve atomic positions and confirm stereochemistry using programs like SHELXL .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peaks) .

Advanced: How to resolve discrepancies between spectroscopic and crystallographic data?

Answer:

Conflicts may arise from dynamic effects (e.g., rotational isomers in solution) or crystal packing distortions. Methodological steps:

Cross-validate : Compare NMR (solution state) with X-ray (solid state). For example, if NMR suggests multiple conformers but X-ray shows a single structure, dynamic effects are likely.

Refinement tools : Use SHELXL to model disorder or thermal motion in crystallographic data .

Computational modeling : DFT calculations (e.g., Gaussian) can predict solution-state conformers and reconcile spectral data .

Basic: What is the reactivity profile of the bromo and nitro substituents in this compound?

Answer:

- Bromo group : Undergoes nucleophilic aromatic substitution (SNAr) with amines or thiols under basic conditions (e.g., KCO/DMF) .

- Nitro group : Acts as a strong electron-withdrawing group, directing electrophilic attacks to meta positions. It can be reduced to an amine using H/Pd-C or Fe/HCl .

- Methoxybenzyloxy group : Stable under acidic conditions but cleavable via hydrogenolysis (H/Pd) .

Advanced: How to design derivatives for targeted biological activity?

Answer:

Structure-activity relationship (SAR) : Replace the bromo group with iodine for enhanced steric effects or the nitro group with cyano for reduced toxicity.

Computational docking : Use AutoDock or Schrödinger Suite to predict binding affinity to target proteins (e.g., antimicrobial enzymes) .

Synthetic feasibility : Prioritize derivatives with orthogonal reactivity (e.g., nitro-to-amine reduction for further functionalization) .

Basic: How to address purification challenges for this compound?

Answer:

- Column chromatography : Use silica gel with hexane/ethyl acetate (4:1 to 1:1) gradients to separate nitro-containing byproducts.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals, confirmed by melting point analysis and HPLC (>95% purity) .

Advanced: What computational methods predict reaction pathways for functionalizing this compound?

Answer:

- Density Functional Theory (DFT) : Calculate transition states and intermediates for SNAr reactions (e.g., bromine substitution pathways) using B3LYP/6-31G(d) basis sets.

- Molecular dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMSO vs. THF) .

- Software : Gaussian, ORCA, or VASP for energy profiles; visualize with Avogadro or PyMOL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.